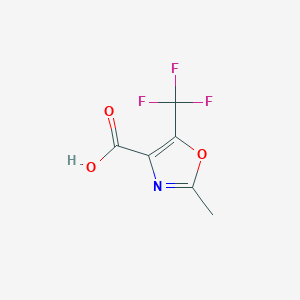

2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO3/c1-2-10-3(5(11)12)4(13-2)6(7,8)9/h1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJRDBNLRNFKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379635 | |

| Record name | 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18955-88-9 | |

| Record name | 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid (CAS No. 18955-88-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Heterocyclic Building Block

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid. This molecule, identified by the CAS number 18955-88-9, represents a fascinating and highly valuable building block in the landscape of medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the oxazole scaffold imparts unique electronic properties and metabolic stability, making it a desirable pharmacophore in the design of novel therapeutic agents.[1] This guide is structured to provide not just a repository of data, but a cohesive narrative that explains the "why" behind the "how," empowering researchers to fully leverage the potential of this versatile compound. Our exploration will delve into its fundamental properties, synthesis, and potential applications, all grounded in established scientific principles and supported by authoritative references.

Core Molecular Attributes and Physicochemical Profile

Understanding the intrinsic properties of a molecule is the bedrock of its effective application. This compound is a testament to how structural modifications can profoundly influence a compound's behavior. The electron-withdrawing nature of the trifluoromethyl group significantly impacts the electron density of the oxazole ring, influencing its reactivity and potential interactions with biological targets.

| Property | Value | Source |

| CAS Number | 18955-88-9 | [2] |

| Molecular Formula | C₆H₄F₃NO₃ | [2] |

| Molecular Weight | 195.1 g/mol | [2] |

A comprehensive, experimentally verified list of physicochemical properties for this specific compound is not widely available in public literature. The data presented is based on its molecular structure and information from chemical suppliers. Researchers are advised to perform their own characterization for definitive values.

Synthesis and Mechanistic Insights

A related synthesis for a similar compound, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, involves the hydrolysis of the corresponding ethyl ester.[3] This suggests that a potential route to our target compound could involve the synthesis of an ester precursor, ethyl 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate, followed by hydrolysis.

Proposed Synthetic Workflow

The following represents a generalized, logical workflow for the synthesis of the title compound. This is a conceptual pathway and would require experimental validation and optimization.

Sources

molecular weight of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid

An In-Depth Technical Guide to 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 18955-88-9), a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, outline robust methodologies for its use in synthesis, and detail standard protocols for its analytical characterization. The guide emphasizes the strategic importance of the compound's structural motifs—the oxazole core and the trifluoromethyl group—in the design of modern therapeutics. The protocols and insights provided are tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Physicochemical Properties and Structural Analysis

This compound is a specialized chemical intermediate valued for its unique combination of features. The molecular structure incorporates an aromatic oxazole ring, which is a common bioisostere for ester and amide functionalities, a chemically reactive carboxylic acid handle, and a trifluoromethyl (TFM) group. The TFM group is particularly noteworthy; its inclusion in drug candidates often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 18955-88-9 | [2] |

| Molecular Formula | C₆H₄F₃NO₃ | [2] |

| Molecular Weight | 195.10 g/mol | [2][3] |

| XLogP3 | 1.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Appearance | White to light yellow solid powder (Typical) | [4] |

Synthesis and Purification Strategies

While this compound is often used as a starting material, understanding its synthesis provides context for its purity and potential impurities. A common route to substituted oxazole carboxylic acids involves the cyclization of a suitable precursor followed by the hydrolysis of an ester protecting group.

Caption: Conceptual workflow for the synthesis of the target carboxylic acid.

Experimental Protocol 1: Synthesis via Saponification of the Corresponding Ethyl Ester

This protocol describes a generalized method for the final deprotection step to yield the title compound, adapted from established procedures for analogous heterocyclic acids.[4][5] The causality for this step is straightforward: the ester provides a stable, protected form of the acid that is unreactive in prior steps, and basic hydrolysis (saponification) is a high-yield, robust method for its removal.

Materials:

-

Ethyl 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the starting ethyl ester (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Hydrolysis: Add a solution of sodium hydroxide (1.5 eq) in water to the flask.

-

Reaction Monitoring: Heat the mixture to 40-60°C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Solvent Removal: Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~1 by the dropwise addition of concentrated HCl. A precipitate should form.

-

Isolation: Filter the solid precipitate and wash thoroughly with cold deionized water to remove inorganic salts.

-

Drying: Dry the isolated solid in a vacuum oven to yield the crude this compound.[5]

-

Purity Assessment: Analyze the crude product via LC-MS to determine purity before any subsequent use.

Chemical Reactivity and Derivative Synthesis

The primary locus of reactivity for this molecule is the carboxylic acid group, which serves as a versatile handle for derivatization. Amide bond formation is a cornerstone reaction in medicinal chemistry, enabling the linkage of this oxazole scaffold to a vast array of amine-containing fragments to build molecular complexity and explore structure-activity relationships (SAR).

Caption: General workflow for amide bond formation using the title compound.

Experimental Protocol 2: HATU-Mediated Amide Coupling

This protocol provides a reliable method for synthesizing carboxamide derivatives.[2] The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent is deliberate; it is highly efficient, minimizes side reactions, and is effective even with sterically hindered or electronically deactivated amines. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid and facilitate the reaction.

Materials:

-

This compound (1.0 eq)

-

Desired amine (e.g., N,O-dimethylhydroxylamine) (1.0 eq)

-

HATU (1.5 eq)

-

DIPEA (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a stirred solution of the carboxylic acid in anhydrous DMF, add DIPEA and the desired amine.

-

Activator Addition: Add HATU to the mixture in one portion.

-

Reaction: Allow the resulting mixture to stir at room temperature (e.g., 25°C) for 12-16 hours.[2]

-

Workup: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with water, saturated aq. NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.[2]

-

Purification: Purify the residue by silica gel column chromatography to yield the final, high-purity amide.[2]

Analytical Characterization Workflow

Rigorous analytical characterization is critical to confirm the identity, structure, and purity of the title compound and any derivatives. A multi-technique approach ensures data integrity for publications, patents, and regulatory submissions.

Caption: Standard analytical workflow for quality control of the synthesized compound.

Table 2: Expected Analytical Data

| Technique | Expected Result |

| LC-MS (ESI+) | Purity >95%; Expected [M+H]⁺ at m/z 196.1 |

| LC-MS (ESI-) | Expected [M-H]⁻ at m/z 194.1 |

| ¹H NMR | Signal corresponding to the C2-methyl group protons; signal for the carboxylic acid proton (broad, downfield). |

| ¹⁹F NMR | Singlet corresponding to the -CF₃ group. |

| IR Spectroscopy | Characteristic C=O stretch for the carboxylic acid; C-F stretches. |

Applications in Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of novel bioactive molecules. The oxazole core is a proven pharmacophore found in numerous approved drugs and clinical candidates. Its utility is further enhanced by the trifluoromethyl group, which can significantly improve a compound's pharmacokinetic profile.

Potential therapeutic areas for derivatives of this compound include:

-

Anti-inflammatory Agents: The related isoxazole derivative, Leflunomide, is a disease-modifying antirheumatic drug (DMARD), highlighting the potential of this heterocyclic class in immunology.[6][7]

-

CNS Disorders: Oxazole derivatives have been investigated as selective α4β2-nicotinic acetylcholine receptor agonists for treating cognitive disorders.[1]

-

Oncology: Small molecule antagonists for the formyl peptide receptor 1 (FPR1), which can be synthesized from oxazole carboxylic acids, have potential applications in cancer treatment.[1]

References

-

ExportersIndia. (n.d.). 5-Methyl-N-[4-(Trifluoromethyl)Phenyl]-1,3-Oxazole-4 Carboxamide (Leflunomide). Retrieved from [Link]

- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

Quan, G.-x., et al. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E, 65(10), o2500. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Methyl-N-[4-(Trifluoromethyl)Phenyl]-1,3-Oxazole-4 Carboxamide (Leflunomide) Exporters [ascentusorganics.com]

- 7. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. Small heterocyclic molecules, such as oxazole derivatives, are of particular interest due to their prevalence in biologically active compounds and their utility as versatile synthetic intermediates.[1][2] This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies for the definitive structure elucidation of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid, a compound featuring a trifluoromethyl group that can significantly influence its physicochemical and pharmacological properties.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of procedures to offer insights into the rationale behind the selection of analytical techniques and the interpretation of the resulting data. The structural confirmation of this compound (Molecular Formula: C6H4F3NO3, Molecular Weight: 195.1 g/mol ) is approached as a holistic process, integrating data from multiple spectroscopic and analytical platforms to build an unassailable body of evidence.[3]

A Multi-faceted Approach to Structural Verification

The elucidation of a molecular structure is akin to solving a complex puzzle, where each piece of analytical data provides a unique clue. For this compound, a combination of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction provides a self-validating system for structural confirmation.[4]

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) serves as the initial and indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is pivotal.

Expected Mass Spectrum Data

| Ion | Expected m/z (monoisotopic) | Technique | Information Gained |

| [M+H]⁺ | 196.0165 | ESI+ | Confirms the molecular weight of the intact molecule. |

| [M-H]⁻ | 194.0019 | ESI- | Confirms the molecular weight of the intact molecule. |

| [M-COOH]⁺ or [M-H-CO2]⁻ | 151.0266 or 150.0188 | ESI+/ESI- | Fragmentation pattern indicating the loss of the carboxylic acid group. |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Positive Ion Mode (ESI+): Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Negative Ion Mode (ESI-): Switch to negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Data Analysis: Compare the experimentally observed m/z values with the theoretically calculated values for the molecular formula C6H4F3NO3. A mass accuracy of less than 5 ppm provides strong evidence for the elemental composition. The fragmentation pattern can offer initial structural insights, such as the facile loss of the carboxyl group.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the oxazole ring.[6][7]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H (Carboxylic Acid) | A very broad band, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[6] |

| 1710-1760 | C=O (Carboxylic Acid) | A strong, sharp absorption. The exact position can depend on hydrogen bonding.[6][8] |

| 1550-1650 | C=N (Oxazole Ring) | A medium to strong absorption, indicative of the carbon-nitrogen double bond within the oxazole ring. |

| 1000-1300 | C-F (Trifluoromethyl) | Strong, multiple absorptions characteristic of the C-F stretching vibrations. |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. Place a small amount of the powdered sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups of the target molecule.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed picture of the structure of this compound.

Caption: Chemical structure of this compound.

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | broad singlet | 1H | -COOH |

| ~2.6 | singlet | 3H | -CH₃ |

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~160 | C2 (Oxazole) |

| ~140 (quartet) | C5 (Oxazole) |

| ~120 (quartet) | -CF₃ |

| ~115 | C4 (Oxazole) |

| ~14 | -CH₃ |

Expected ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 | singlet | -CF₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆, in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine NMR spectrum. ¹⁹F NMR is highly sensitive and provides a clean spectrum due to the 100% natural abundance of the ¹⁹F isotope.[10][11]

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants (especially C-F coupling in the ¹³C spectrum) to assemble the molecular fragments. The ¹⁹F NMR will confirm the presence and electronic environment of the trifluoromethyl group.[12][13]

X-ray Crystallography: The Definitive Proof

While spectroscopic methods provide compelling evidence for the structure of a molecule, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[14][15][16]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: The most critical and often challenging step is growing a single crystal of suitable quality (typically >0.1 mm in all dimensions).[15][16] This can be achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.

-

Instrumentation: A single-crystal X-ray diffractometer is used.

-

Data Collection: The crystal is mounted on the diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.[17]

-

Data Analysis: The resulting crystal structure provides precise bond lengths, bond angles, and the overall conformation of the molecule, offering definitive proof of its identity.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry confirms the molecular formula, while infrared spectroscopy identifies the key functional groups. A suite of NMR experiments (¹H, ¹³C, and ¹⁹F) provides the detailed connectivity of the molecular framework. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, a critical step in the journey of any new molecule from the laboratory to potential application.

References

-

ResearchGate. (n.d.). Mass spectrometry of oxazoles. Retrieved from [Link]

-

Molbase. (n.d.). 5-(TRIFLUOROMETHYL)-2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-OXAZOLE-4-CARBOXYLICACID synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxazoles and Gas chromatography-Mass spectrometry. Retrieved from [Link]

- Kakkar, S., & Narasimhan, B. (2019).

- El-Sayed, N. N. E., et al. (2021). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. RSC Medicinal Chemistry, 12(10), 1696-1706.

- Gerig, J. T. (2003). Fluorine NMR. In Encyclopedia of Physical Science and Technology (3rd ed.). Academic Press.

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Diva-portal.org. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

- D'Auria, M. V., & Zampella, A. (2018). Naturally Occurring Oxazole-Containing Peptides. Molecules, 23(2), 309.

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved from [Link]

-

YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

- Gershevitz, O., & Sukenik, C. N. (2004). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society, 126(2), 482-483.

-

Indian Journal of Pure & Applied Physics. (2006). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]

-

Gümüş, H., Tekin, N., & Kara, Y. S. (2022). Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[3][18]Dioxepino[5,6-d][3][5]Oxazole Compound: an Experimental and Density Functional Theory Study. Journal of Applied Spectroscopy, 89(6), 897-906.

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) Azo-COOH, (b) Azo-COOH BZ, and (c) poly(Azo-COOH BZ), recorded at room temperature. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Retrieved from [Link]

-

UT Dallas Research Labs. (n.d.). Resources – Crystallography Center. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cris.biu.ac.il [cris.biu.ac.il]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. biophysics.org [biophysics.org]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. excillum.com [excillum.com]

- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-(TRIFLUOROMETHYL)-2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-OXAZOLE-4-CARBOXYLICACID synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of C7H4F3NO3 Isomers

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of molecular structure is paramount. This guide provides an in-depth technical overview of the spectroscopic data for key isomers of the molecular formula C7H4F3NO3, focusing on 1-nitro-3-(trifluoromethoxy)benzene, 1-nitro-4-(trifluoromethoxy)benzene, and 2-nitro-5-(trifluoromethyl)phenol. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the spectral features but also the rationale behind the experimental methodologies and the interpretation of the results.

Introduction to the Isomers of C7H4F3NO3

The molecular formula C7H4F3NO3 primarily corresponds to several structurally distinct isomers, with the position of the nitro (-NO2) and trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups on the benzene ring dictating their chemical and physical properties. The electronic effects of these substituents—the nitro group being strongly electron-withdrawing and the trifluoromethyl group also being electron-withdrawing, while the trifluoromethoxy group has a more complex electronic influence—result in unique spectroscopic signatures for each isomer.

Caption: Key isomers of C7H4F3NO3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For the isomers of C7H4F3NO3, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Comparative NMR Data

The following tables summarize the key NMR spectral data for the three isomers. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Compound | Chemical Shift (δ, ppm) and Multiplicity |

| 1-nitro-3-(trifluoromethoxy)benzene | ~8.51 (s, 1H), 8.46 (d, 1H), 8.00 (d, 1H), 7.77 (t, 1H)[1] |

| 1-nitro-4-(trifluoromethoxy)benzene | ~8.38 (d, 2H), 7.87 (d, 2H)[1] |

| 2-nitro-5-(trifluoromethyl)phenol | Specific data not readily available in searched literature, but would expect complex multiplets in the aromatic region and a broad singlet for the phenolic -OH. |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Compound | Key Chemical Shifts (δ, ppm) |

| 1-nitro-3-(trifluoromethoxy)benzene | Aromatic carbons typically resonate between 120-150 ppm. The carbon attached to the -OCF₃ group will show a quartet due to coupling with the fluorine atoms. |

| 1-nitro-4-(trifluoromethoxy)benzene | 150.0 (C-NO₂), 136.1 (q, C-CF₃), 126.9-126.6 (m, aromatic CH), 124.1 (aromatic CH), 123.0 (q, CF₃)[1] |

| 2-nitro-5-(trifluoromethyl)phenol | Aromatic carbons would appear in the 115-160 ppm range, with the phenolic carbon being the most downfield. The carbon bearing the -CF₃ group will appear as a quartet. |

Table 3: ¹⁹F NMR Spectral Data (376 MHz, CDCl₃, referenced to CFCl₃)

| Compound | Chemical Shift (δ, ppm) and Multiplicity |

| 1-nitro-3-(trifluoromethoxy)benzene | ~ -58 to -60 (s) |

| 1-nitro-4-(trifluoromethoxy)benzene | ~ -63.2 (s)[1] |

| 2-nitro-5-(trifluoromethyl)phenol | ~ -62 to -64 (s) |

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra for small organic molecules like the isomers of C7H4F3NO3.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[2]

-

Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of particulate matter.[3]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.

-

Shim the magnetic field to achieve optimal homogeneity, which is essential for high resolution and sharp peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) is required. Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.[4]

-

¹⁹F NMR: This nucleus is highly sensitive, and spectra can be acquired relatively quickly. A simple pulse-acquire sequence is usually sufficient.

-

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular functional groups.

Comparative IR Data

Table 4: Key IR Absorption Bands (cm⁻¹)

| Functional Group | Approximate Wavenumber (cm⁻¹) | Isomers |

| N-O asymmetric stretch | 1550-1475 | All |

| N-O symmetric stretch | 1360-1290 | All |

| C-F stretch | 1300-1100 | All |

| O-H stretch (phenol) | 3600-3200 (broad) | 2-nitro-5-(trifluoromethyl)phenol |

| C-O stretch (ether) | 1250-1050 | 1-nitro-3-(trifluoromethoxy)benzene, 1-nitro-4-(trifluoromethoxy)benzene |

| Aromatic C=C stretch | 1600-1450 | All |

| Aromatic C-H stretch | 3100-3000 | All |

The presence of a broad O-H stretch is a clear diagnostic feature for 2-nitro-5-(trifluoromethyl)phenol, distinguishing it from the other two isomers. The precise positions of the N-O and C-F stretches can also provide subtle clues about the electronic environment of these groups in each isomer.[5]

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of liquid and solid samples with minimal preparation.[6][7]

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental absorptions.[8]

-

-

Sample Application:

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Comparative Mass Spectrometry Data

Table 5: Key Mass Spectrometry Data (Electron Ionization)

| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |

| 1-nitro-3-(trifluoromethoxy)benzene | 207 | 191 ([M-O]⁺), 177 ([M-NO]⁺), 161 ([M-NO₂]⁺), 141, 111 |

| 1-nitro-4-(trifluoromethoxy)benzene | 207 | 191 ([M-O]⁺), 177 ([M-NO]⁺), 161 ([M-NO₂]⁺), 141, 111 |

| 2-nitro-5-(trifluoromethyl)phenol | 207 | 190 ([M-OH]⁺ - ortho effect), 177 ([M-NO]⁺), 161 ([M-NO₂]⁺), 131, 111 |

A key distinguishing feature in the mass spectrum of 2-nitro-5-(trifluoromethyl)phenol is the expected "ortho effect," where the proximity of the nitro and hydroxyl groups can lead to the loss of a hydroxyl radical (•OH), resulting in a fragment at m/z 190. This fragmentation pathway is not observed in the other two isomers.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying components of a mixture. For pure samples, it provides a clean mass spectrum.

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]

-

-

GC Conditions:

-

Injector: Use a split/splitless injector, typically at a temperature of 250 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for these analytes.

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation and elution of the analyte.[10]

-

-

MS Conditions:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the analyte and its expected fragments (e.g., m/z 40-300).

-

Ion Source and Transfer Line Temperatures: Typically set to 230 °C and 280 °C, respectively.

-

Conclusion

The spectroscopic characterization of the isomers of C7H4F3NO3 is a clear demonstration of how subtle changes in molecular structure lead to distinct and identifiable differences in their NMR, IR, and Mass Spectra. By carefully selecting experimental parameters and understanding the principles behind these techniques, researchers can confidently elucidate the structure of these and other complex organic molecules. This guide provides a foundational framework for such analyses, emphasizing the importance of a multi-technique approach for unambiguous structural assignment.

References

Sources

- 1. rsc.org [rsc.org]

- 2. scribd.com [scribd.com]

- 3. chem.latech.edu [chem.latech.edu]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. mt.com [mt.com]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. utm.mx [utm.mx]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics are the bedrock upon which we build our understanding of a compound's pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth technical overview of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid, a heterocyclic compound with structural motifs of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group and an oxazole scaffold suggests a molecule designed with specific properties in mind, likely to enhance metabolic stability, modulate acidity, and improve target engagement.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper, field-proven perspective on why these properties are critical and how they are reliably determined. The experimental protocols detailed herein are presented not merely as instructions, but as self-validating systems, reflecting the rigor required in pharmaceutical research.

Chemical Identity

A precise definition of the molecular entity is the first step in any rigorous scientific investigation.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 18955-88-9 |

| Molecular Formula | C6H4F3NO3 |

| Molecular Weight | 195.1 g/mol |

| Chemical Structure |

Caption: Chemical structure of this compound.

Core Physicochemical Properties: An Expert Analysis

The interplay of the oxazole ring, the carboxylic acid, and the trifluoromethyl group dictates the compound's behavior in both chemical and biological systems. While experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on the influence of its constituent functional groups.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

A calculated XLogP3 value for this compound is 1.5. The trifluoromethyl group is known to be highly lipophilic, a property that can enhance a drug's ability to cross cellular membranes.[3] This strategic inclusion is often a deliberate choice to improve oral bioavailability and penetration into the central nervous system.

Acidity (pKa)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. It dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.

The carboxylic acid group is the primary acidic center in this molecule. The potent electron-withdrawing nature of the adjacent trifluoromethyl group is expected to significantly increase the acidity of the carboxylic acid (i.e., lower its pKa) compared to a non-fluorinated analogue.[1][3] This increased acidity can enhance solubility in the ionized form and may be crucial for forming strong interactions with biological targets.[1] The oxazole ring itself is weakly basic, with a conjugate acid pKa of approximately 0.8, and is unlikely to significantly influence the overall acidic character of the molecule.[4]

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Poor solubility is a major hurdle in drug development, often leading to unpredictable in vivo performance.

The solubility of this compound will be pH-dependent due to the presence of the carboxylic acid group. At pH values above its pKa, the compound will exist predominantly in its more soluble carboxylate form. Conversely, at pH values below its pKa, it will be in the less soluble, neutral form. The trifluoromethyl group, while increasing lipophilicity, can sometimes negatively impact aqueous solubility.

Melting and Boiling Points

Experimental Protocols for Physicochemical Profiling

To ensure the scientific integrity of our data, it is essential to employ robust and validated experimental methodologies. The following protocols are standard in the pharmaceutical industry for the determination of key physicochemical parameters.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the change in pH of a solution of the compound as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water to a final volume of 50 mL.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostatted beaker with a magnetic stirrer.

-

Titration: Titrate the sample solution with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Causality Behind Experimental Choices: The use of potentiometric titration provides a direct measure of the compound's acidic strength. The choice of a co-solvent is critical for compounds with low aqueous solubility, but its concentration should be minimized to avoid significant shifts in the apparent pKa.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The shake-flask method is the traditional "gold standard" for logP determination, but it can be time-consuming and require significant amounts of compound. RP-HPLC offers a reliable and higher-throughput alternative. This method correlates the retention time of a compound on a reverse-phase column with its lipophilicity.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a series of standard compounds with known logP values that span a range encompassing the expected logP of the test compound.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

HPLC System Setup: Equilibrate an RP-HPLC system with the chosen mobile phase. A C18 column is commonly used.

-

Analysis: Inject the standard compounds and the test compound onto the HPLC system and record their retention times.

-

Data Analysis: Create a calibration curve by plotting the known logP values of the standards against their retention times. Determine the logP of the test compound by interpolating its retention time on the calibration curve.

Causality Behind Experimental Choices: The C18 stationary phase of the HPLC column mimics a lipophilic environment. The retention time of a compound is directly proportional to its affinity for this stationary phase, and thus its lipophilicity. The use of a buffered mobile phase is crucial for ionizable compounds to ensure a consistent ionization state during analysis.

Caption: Workflow for logP determination by RP-HPLC.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound. It involves equilibrating an excess of the solid compound in a specific solvent system and then measuring the concentration of the dissolved compound.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2, 5, and 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

-

Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed, which is the definition of thermodynamic solubility. The extended equilibration time is necessary to allow the system to reach a true equilibrium state. Measuring solubility at different pH values is critical for ionizable compounds to understand their solubility profile under various physiological conditions.

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Stability and Safety Considerations

Chemical Stability

The stability of a drug candidate under various conditions (pH, temperature, light) is a critical parameter that can impact its shelf-life and in vivo performance. The oxazole ring is generally stable, but can be susceptible to cleavage under harsh acidic or basic conditions. The trifluoromethyl group is known to enhance the chemical and metabolic stability of a molecule due to the strength of the carbon-fluorine bond.[2][3] Experimental stability studies should be conducted in solutions of varying pH and under accelerated degradation conditions (e.g., elevated temperature and light exposure) to fully characterize the stability profile of this compound.

Safety and Handling

As with any novel chemical entity, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. A comprehensive safety assessment, including toxicological studies, would be required before this compound could be advanced in a drug development program.

Conclusion

This compound is a molecule designed with a clear rationale based on established principles of medicinal chemistry. The combination of its functional groups suggests a compound with modulated lipophilicity, enhanced acidity, and improved metabolic stability. While a full experimental characterization is necessary, this guide provides a robust framework for understanding its expected physicochemical properties and the rigorous experimental approaches required for their determination. A thorough understanding of these fundamental characteristics is the first and most critical step in unlocking the therapeutic potential of this and other novel chemical entities.

References

-

The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (n.d.). Retrieved from [Link]

-

Biological Importance of Oxazoles. (2021). Allied Academies. Retrieved from [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. alliedacademies.org [alliedacademies.org]

An In-Depth Technical Guide to the Solubility of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid in Common Laboratory Solvents

Introduction

In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of a molecule is paramount. Among these, solubility stands out as a critical determinant of a compound's behavior, from its synthesis and purification to its ultimate bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid, a heterocyclic compound featuring a carboxylic acid moiety and a trifluoromethyl group.

While specific, publicly available quantitative solubility data for this exact molecule is limited, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, determine, and understand its solubility profile. We will delve into the theoretical underpinnings of its expected solubility based on its structural features and provide detailed, field-proven experimental protocols for its empirical determination in common laboratory solvents.

Molecular Structure and its Implications for Solubility

The solubility of this compound is dictated by the interplay of its constituent functional groups. A thorough analysis of its structure provides the basis for predicting its behavior in various solvents.

-

Carboxylic Acid Group (-COOH): This is the primary hydrophilic center of the molecule. The polar carboxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents, particularly water and alcohols.[1][2] The acidity of the carboxylic proton means that the solubility of this compound will be highly dependent on the pH of aqueous solutions. In basic media, it will deprotonate to form a carboxylate salt, which is significantly more polar and, therefore, more water-soluble.

-

Oxazole Ring: The oxazole ring is a five-membered heterocycle containing both an oxygen and a nitrogen atom. This aromatic ring system contributes to the molecule's overall polarity and can participate in dipole-dipole interactions.

-

Methyl Group (-CH₃): This is a small, nonpolar alkyl group that has a minor contribution to the overall lipophilicity of the molecule.

-

Trifluoromethyl Group (-CF₃): This functional group has a profound impact on the molecule's properties. The high electronegativity of the fluorine atoms makes the -CF₃ group a strong electron-withdrawing substituent.[3][4] This group significantly increases the lipophilicity of the molecule, which can enhance its permeability through biological membranes.[3][5] The presence of the trifluoromethyl group can improve a drug candidate's metabolic stability and binding selectivity.[3]

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1][6] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. Based on the structure of this compound, we can anticipate a mixed solubility profile. The presence of the polar carboxylic acid group suggests solubility in polar solvents, while the trifluoromethyl and heterocyclic components suggest some solubility in less polar organic solvents.

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis, we can formulate a hypothesis regarding the solubility of this compound in various classes of solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid group can form strong hydrogen bonds with these solvents. Solubility in water is expected to be pH-dependent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the solute. DMSO is an excellent solvent for many drug candidates.[7] |

| Less Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate | The trifluoromethyl group and the overall molecular structure will have favorable interactions with these solvents. Carboxylic acids are generally soluble in these types of organic solvents.[1] |

| Nonpolar | Hexanes, Toluene | Low | The significant polarity imparted by the carboxylic acid and oxazole ring will likely lead to poor solubility in nonpolar solvents. |

Experimental Determination of Solubility

While predictions are useful, empirical determination is the gold standard for establishing a compound's solubility.[8] The following section details robust protocols for both kinetic and thermodynamic solubility assessment.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium. The shake-flask method is considered the "gold standard" for determining this value.[8]

Protocol:

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. For more rapid and complete separation, centrifuge the samples at a high speed.[9]

-

Sample Collection: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may also be used, but be mindful of potential compound adsorption to the filter material.[9]

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Caption: Thermodynamic Solubility Workflow

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is a higher-throughput method often used in early drug discovery.[10][11] Nephelometry, which measures light scattering from suspended particles, is a common technique for this assay.[7][11]

Protocol (Nephelometry-based):

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the desired aqueous buffer or solvent into the wells of a microplate (e.g., 96- or 384-well).

-

Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the aqueous buffer in the microplate wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effects.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed.

Caption: Kinetic Solubility Workflow

Factors Influencing Solubility

Several factors can significantly affect the measured solubility of this compound.

-

pH: For aqueous solutions, pH is a critical factor. In acidic conditions (pH below the pKa of the carboxylic acid), the compound will be in its neutral, less soluble form. In basic conditions (pH above the pKa), it will exist as the more soluble carboxylate anion.

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature. The van't Hoff equation can be used to describe the relationship between solubility and temperature.[6]

-

Solid-State Form: The crystalline form of the compound (polymorph) can impact its solubility. Amorphous material is generally more soluble than a stable crystalline form.[9]

Conclusion

While a definitive, quantitative solubility value for this compound requires experimental determination, a systematic approach based on its chemical structure allows for robust predictions and the design of appropriate experimental protocols. The presence of a polar carboxylic acid group and a lipophilic trifluoromethyl group suggests a versatile solubility profile, with expected high solubility in polar aprotic solvents like DMSO and moderate to high, pH-dependent solubility in polar protic solvents. For researchers and drug development professionals, the methodologies outlined in this guide provide a clear pathway to accurately characterizing the solubility of this and similar compounds, a crucial step in advancing chemical and pharmaceutical research.

References

- Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72.

-

CK-12 Foundation. (2024). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Hosseini, M., & Ghavami, R. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 89. Retrieved from [Link]

-

Vermeire, F. H., & Green, W. H. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17382. Retrieved from [Link]

-

Nguyen, B., Foteinou, V., & Calad, M. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(13), 3009. Retrieved from [Link]

-

LibreTexts. (2020, July 30). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley National Lab., CA (United States). Retrieved from [Link]

-

LibreTexts. (2022, September 15). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Völgyi, G., & Box, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 174, 45-59. Retrieved from [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Retrieved from [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. Retrieved from [Link]

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rheolution.com [rheolution.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. bmglabtech.com [bmglabtech.com]

A Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1,3-oxazoles for Medicinal Chemistry and Drug Development

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful substituent can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among these scaffolds, the 5-(trifluoromethyl)-1,3-oxazole core represents a particularly valuable pharmacophore, found in a range of biologically active compounds. This guide provides an in-depth review of the principal synthetic strategies for accessing this important heterocyclic motif, offering both mechanistic insights and practical, field-proven protocols for researchers and drug development professionals.

The Strategic Importance of the 5-(Trifluoromethyl)-1,3-oxazole Moiety

The oxazole ring serves as a versatile bioisostere for ester and amide functionalities, offering improved stability and pharmacokinetic properties. When combined with a trifluoromethyl group at the C5 position, the resulting scaffold benefits from the unique electronic properties of the CF₃ group, which can modulate the acidity of adjacent protons, influence molecular conformation, and participate in favorable interactions with protein targets. Consequently, efficient and reliable synthetic routes to 5-(trifluoromethyl)-1,3-oxazoles are in high demand.

Key Synthetic Strategies

Several robust methods have been developed for the synthesis of 5-(trifluoromethyl)-1,3-oxazoles. This guide will focus on four prominent and mechanistically distinct approaches:

-

The Kawase Method: Cyclization of N-Acyl-α-Amino Acids via Mesoionic Intermediates.

-

The Robinson-Gabriel Synthesis: Cyclodehydration of α-Acylamino Ketones.

-

Tandem Cycloisomerization/Hydroxyalkylation: From N-Propargylamides.

-

Intramolecular Wittig Reaction: A Chemoselective Approach.

The Kawase Method: From α-Amino Acids via Mesoionic Intermediates

This highly effective method, pioneered by Kawase and colleagues, utilizes readily available N-acyl-α-amino acids as starting materials and trifluoroacetic anhydride (TFAA) as both the cyclizing agent and the source of the trifluoromethyl group.[1][2] The reaction is believed to proceed through the formation of a transient mesoionic 1,3-oxazolium-5-olate (also known as a münchnone), which then reacts with TFAA to yield the desired product.

Mechanistic Rationale

The causality behind this transformation lies in the dual role of TFAA. Initially, it acts as a dehydrating agent to facilitate the formation of the mesoionic intermediate from the N-acyl-α-amino acid. Subsequently, a second molecule of TFAA acylates the C5 position of the electron-rich münchnone. This is followed by a rearrangement and loss of carbon dioxide and trifluoroacetic acid to afford the stable 5-(trifluoromethyl)-1,3-oxazole. The use of pyridine is crucial as a base to facilitate the initial cyclization and subsequent steps.

Sources

The Trifluoromethyl Group in Heterocyclic Chemistry: From Serendipitous Discovery to a Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents a paradigm shift in medicinal chemistry and materials science. This guide provides a comprehensive overview of the discovery, background, and profound impact of trifluoromethylated heterocycles. We will explore the unique physicochemical properties imparted by the CF3 group, delve into the evolution of synthetic methodologies for its introduction, and present detailed protocols for key transformations. This document aims to serve as a technical resource, offering field-proven insights into the strategic application of trifluoromethyl heterocycles in modern research and development, particularly in the realm of drug discovery.

A Historical Perspective: The Dawn of Organofluorine Chemistry

The journey of trifluoromethyl heterocycles is intrinsically linked to the broader history of fluorine chemistry. For centuries, the mineral fluorite (calcium fluoride) was used as a flux in smelting, its name derived from the Latin 'fluere', meaning 'to flow'.[1] It wasn't until 1771 that Carl Wilhelm Scheele produced hydrofluoric acid, a highly corrosive substance that hinted at the existence of a new, incredibly reactive element.[1] The isolation of elemental fluorine, however, proved to be a formidable challenge that thwarted many eminent chemists. Finally, in 1886, Henri Moissan, through the electrolysis of a mixture of potassium fluoride and hydrogen fluoride, successfully isolated the pale yellow, highly reactive gas, an achievement that earned him the Nobel Prize in Chemistry in 1906.[1][2]

The initial forays into organofluorine chemistry were fraught with difficulty due to the extreme reactivity of elemental fluorine.[3] The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride.[3] However, it was the development of milder fluorinating agents and synthetic strategies in the 20th century that truly opened the door to the systematic study of organofluorine compounds. The medicinal use of the trifluoromethyl group began to gain traction in the mid-1940s, marking a significant turning point in the application of fluorine chemistry to the life sciences.[4]

The "Magic" Moiety: Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is often referred to as a "magic" moiety in medicinal chemistry due to the dramatic and often beneficial changes it imparts upon a parent molecule.[5] These alterations stem from the unique electronic properties of the fluorine atoms and the carbon-fluorine bond.

Electronic Effects and Enhanced Stability

The three highly electronegative fluorine atoms create a strong electron-withdrawing effect, significantly influencing the acidity and basicity of nearby functional groups.[4] This can be strategically employed to modulate the pKa of a drug candidate, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol.[6] This inherent strength renders the trifluoromethyl group exceptionally stable to metabolic degradation, a crucial attribute for increasing the in vivo half-life of a drug.[6]

Lipophilicity and Bioavailability

The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule, as quantified by the Hansch π value of +0.88.[6] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.[5][6] However, the relationship between trifluoromethylation and lipophilicity is not always straightforward and can be influenced by the position of the CF3 group within the molecule.[7]

Conformational Effects and Binding Affinity

The steric bulk of the trifluoromethyl group, while comparable to a chlorine atom, is larger than a methyl group.[6] This can induce specific conformational preferences in a molecule, which can be advantageous for optimizing its binding to a biological target. The strong electron-withdrawing nature of the CF3 group can also enhance hydrogen bonding and electrostatic interactions with protein residues, leading to increased binding affinity and potency.[6]

| Property | Change upon CF3 Introduction | Consequence in Drug Design |

| Metabolic Stability | Increased | Longer in vivo half-life, reduced dosage |

| Lipophilicity (logP) | Generally Increased | Improved membrane permeability and bioavailability |

| Acidity/Basicity (pKa) | Modulated | Altered ADME properties |

| Binding Affinity | Often Increased | Enhanced potency and selectivity |

Synthetic Strategies for Trifluoromethylation of Heterocycles

The development of efficient and selective methods for introducing the trifluoromethyl group into heterocyclic systems has been a major focus of synthetic organic chemistry. Broadly, these strategies can be categorized into two main approaches: the use of trifluoromethyl-containing building blocks and the direct trifluoromethylation of pre-formed heterocyclic rings.

The Building Block Approach

This strategy involves the synthesis of small, versatile molecules that already contain the trifluoromethyl group, which are then used in cyclization reactions to construct the desired heterocyclic core.[8] This approach offers excellent control over the position of the CF3 group.

Diagram: Building Block Strategy for Trifluoromethyl-Pyrazoles

Caption: A generalized workflow for synthesizing trifluoromethylated pyrazoles using a building block approach via a [3+2] cycloaddition reaction.[8]

Experimental Protocol: Synthesis of Trifluoromethylated Pyrazoles via [3+2] Cycloaddition [8]

-

Reactant Preparation: In a clean, dry flask, dissolve the trifluoromethylated alkyne (1.0 equiv.) and the diazo compound (1.2 equiv.) in a suitable solvent (e.g., toluene, THF).

-

Reaction Setup: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Thermal Conditions: Heat the reaction mixture to the appropriate temperature (often ranging from 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired trifluoromethylated pyrazole.

Direct C-H Trifluoromethylation

Directly introducing a trifluoromethyl group onto an existing heterocyclic ring is a highly atom-economical and desirable strategy.[9] Recent advances have led to the development of powerful methods for direct C-H trifluoromethylation, often employing radical-based mechanisms.[10]

Diagram: Radical C-H Trifluoromethylation Workflow

Caption: A simplified workflow for the direct C-H trifluoromethylation of heterocycles using a trifluoromethyl radical source.[9][10]

Experimental Protocol: Direct C-H Trifluoromethylation of a Heterocycle using Langlois' Reagent [9]

-

Reactant Preparation: To a solution of the heterocyclic substrate (1.0 equiv.) in a suitable solvent mixture (e.g., DCM/H2O), add sodium trifluoromethanesulfinate (Langlois' reagent, CF3SO2Na, 3.0 equiv.).

-

Initiation: Add an oxidant, such as tert-butyl hydroperoxide (5.0 equiv.), to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction vigorously at ambient temperature for 3-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the trifluoromethylated heterocycle.

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the trifluoromethyl group have made it a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals.[8] Approximately 20% of fluorinated pharmaceuticals and 40% of fluorinated agrochemicals on the market contain a trifluoromethyl group.[8]

Notable Examples of Trifluoromethylated Heterocyclic Drugs:

-

Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID) featuring a trifluoromethyl-substituted pyrazole ring.[4]

-

Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI) used to treat depression, containing a trifluoromethylphenyl group.[4][11]

-

Sitagliptin (Januvia): An anti-diabetic medication that incorporates a trifluoromethyl-triazolopiperazine moiety.[8]

-